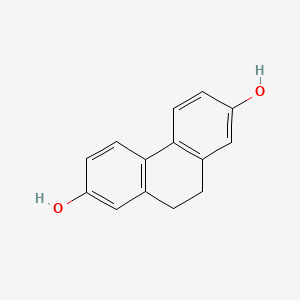

9,10-Dihydrophenanthrene-2,7-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9,10-Dihydrophenanthrene-2,7-diol is an organic compound belonging to the class of dihydrophenanthrenes It is characterized by a phenanthrene backbone with hydroxyl groups at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydrophenanthrene-2,7-diol typically involves the reduction of phenanthrene derivatives. One common method is the catalytic hydrogenation of phenanthrene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions usually include a solvent like ethanol and a temperature range of 25-50°C .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 9,10-Dihydrophenanthrene-2,7-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: Further reduction can lead to the formation of tetrahydrophenanthrene derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts such as Pd/C or Raney nickel under hydrogen gas.

Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products:

Oxidation: Phenanthrenequinone derivatives.

Reduction: Tetrahydrophenanthrene derivatives.

Substitution: Phenanthrene derivatives with various functional groups.

Scientific Research Applications

9,10-Dihydrophenanthrene-2,7-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 9,10-Dihydrophenanthrene-2,7-diol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways, leading to antiproliferative and proapoptotic effects in cancer cells. The compound may regulate pathways such as the Akt, MEK/ERK, and Bcl-2/Bax signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

- 9,10-Dihydro-2-methoxyphenanthrene-4,7-diol

- 7-Methoxy-9,10-dihydrophenanthrene-2,5-diol

- 2,5-Phenanthrenediol, 9,10-dihydro-7-methoxy-

- 4,7-Dihydroxy-2-methoxy-9,10-dihydrophenanthrene

Uniqueness: 9,10-Dihydrophenanthrene-2,7-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other phenanthrene derivatives. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various research fields .

Biological Activity

Overview

9,10-Dihydrophenanthrene-2,7-diol is an organic compound characterized by a phenanthrene backbone with hydroxyl groups at the 2 and 7 positions. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. Its unique structural features contribute to its reactivity and biological potential.

Chemical Structure and Properties

- Chemical Formula: C₁₄H₁₂O₂

- IUPAC Name: this compound

- Molecular Weight: 212.25 g/mol

The presence of hydroxyl groups allows for various chemical reactions, including oxidation to form quinones and substitution reactions that can modify its biological activity.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can inhibit certain enzymes and signaling pathways associated with cancer cell proliferation and survival. Notably, it has been shown to affect the following pathways:

- Akt Pathway: Involved in cell survival and growth.

- MEK/ERK Pathway: Plays a critical role in cell division.

- Bcl-2/Bax Signaling: Regulates apoptosis (programmed cell death).

These interactions lead to antiproliferative and pro-apoptotic effects in cancer cells, making it a compound of interest in therapeutic research.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating key survival pathways. For instance:

- In vitro studies revealed that this compound can reduce the viability of cancer cells while promoting cell death through apoptosis mechanisms .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several pathogens:

- In vitro Studies: It was tested against Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Candida albicans. Results indicated that it possesses notable antibacterial and antifungal activities, with particular effectiveness observed in structurally modified derivatives .

| Pathogen | Zone of Inhibition (mm) | Remarks |

|---|---|---|

| E. coli | 15 | Moderate activity |

| S. aureus | 18 | Significant activity |

| A. niger | 12 | Low activity |

| C. albicans | 20 | High activity |

This table summarizes the antimicrobial efficacy of this compound against selected pathogens.

Case Studies

- Cancer Cell Line Study: A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation rates compared to untreated controls. The study highlighted the compound's potential as a lead molecule for developing new anticancer agents .

- Antimicrobial Evaluation: Another research effort focused on synthesizing derivatives of this compound. The derivatives were screened for their antimicrobial properties and showed enhanced activity compared to the parent compound, indicating that structural modifications could improve efficacy .

Properties

Molecular Formula |

C14H12O2 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

9,10-dihydrophenanthrene-2,7-diol |

InChI |

InChI=1S/C14H12O2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h3-8,15-16H,1-2H2 |

InChI Key |

QYFMFFVACPTERQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.